molecular formula C13H19ClN2O2S B1380100 1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride CAS No. 1461713-86-9

1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride

Cat. No. B1380100
CAS RN: 1461713-86-9
M. Wt: 302.82 g/mol
InChI Key: SIYLOVWFHOPFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride, commonly referred to as PIP-HCl, is an organic compound with a variety of applications in scientific research. PIP-HCl is widely used in the synthesis of heterocyclic compounds, as well as in the study of the structure, properties, and reactivity of small molecules. This versatile compound has been studied in a number of fields, including biochemistry and physiology.

Scientific Research Applications

Indolylarylsulfones as HIV-1 Inhibitors

Indolylarylsulfones, including compounds related to 1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride, have been highlighted for their potent inhibitory action against the human immunodeficiency virus type 1 (HIV-1) as non-nucleoside reverse transcriptase inhibitors. Structural modifications to enhance their pharmacological profile have shown promising results for AIDS treatment in combination with other antiretroviral agents. These modifications include the introduction of dimethyl groups, hydroxyethyl tails, and fluorine atoms, significantly impacting their effectiveness and therapeutic potential (Famiglini & Silvestri, 2018).

AKR1C3 Inhibitors in Cancer Therapy

The enzyme AKR1C3 has been identified as a drug target in various malignancies, including prostate cancer, breast cancer, and leukemia. Inhibitors based on N-phenylsulfonyl-indoles, which are structurally related to 1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride, offer advantages over existing treatments by potentially providing more effective therapy options. These inhibitors have been shown to possess significant potency and specificity in preclinical models, suggesting their usefulness in treating castration-resistant prostate cancer and other hormone-dependent cancers (Penning, 2017).

Sulfonamide Drugs and Their Diverse Applications

Sulfonamides, including molecules with structures similar to 1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride, have a broad range of clinical applications beyond their traditional use as antibacterial agents. These include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. Novel sulfonamides show significant antitumor activity and are being investigated for their potential in treating various cancers and other conditions, indicating the versatility and therapeutic importance of the sulfonamide group in drug development (Carta, Scozzafava, & Supuran, 2012).

Indole Synthesis and Its Significance

The indole ring system, central to 1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride, is a crucial structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. A comprehensive review of methods for indole synthesis highlights the importance of this structure in developing pharmaceuticals. The variety of synthetic approaches allows for the creation of numerous indole-based molecules, underscoring the indole ring's versatility and its significance in drug discovery (Taber & Tirunahari, 2011).

properties

IUPAC Name

1-piperidin-3-ylsulfonyl-2,3-dihydroindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S.ClH/c16-18(17,12-5-3-8-14-10-12)15-9-7-11-4-1-2-6-13(11)15;/h1-2,4,6,12,14H,3,5,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYLOVWFHOPFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)N2CCC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 2
1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 3
1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 4
1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 5
1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 6
1-(piperidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride

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